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molecular formula C12H10ClN3O2 B8751840 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-1-(cyanomethyl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-1-(cyanomethyl)-, ethyl ester

Cat. No. B8751840
M. Wt: 263.68 g/mol
InChI Key: NNRNEBLBXUONQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800627B1

Procedure details

To a stirred suspension of lithium aluminium hydride (0.16 g, 4.2 mmol) in ether (20 mL) at 0° C. under Ar was added ethyl 6-chloro1-(cyanomethyl)-7-azaindole-2-carboxylate (0.45 g, 1.7 mmol). The mixture was heated under refux for 18 h, cooled to room temperature and treated with sodium sulfate decahydrate (2.8 g, 8.4 mmol). The mixture was stirred for 30 min, filtered through kieselguhr, concentrated in vacuo and purified by column chromatography [SiO2; ethyl acetate-methanol (9:1)] to give the product as a yellow oil (0.10 g, 27%). IR νmax (Nujol)/cm−1 3230, 2925, 2855, 1594, 1561, 1528, 1466, 1429, 1397, 1342, 1306, 1257, 1121, 1100, 1022, 948, 901, 874, 822, 810, 746, 546 and 509; NMR δH (400 MHz, CDCl3), 3.31 (2H, t, J 6 Hz), 4.15 (2H, t, J 6 Hz), 4.19(2H, s), 6.11 (1H, s), 7.03 (1H, d, J 8 Hz), 7.72 (1H, d, J 8 Hz).
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
2.8 g
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([CH:12]=[C:13]([C:20](OCC)=O)[N:14]2[CH2:17][C:18]#[N:19])=[CH:10][CH:9]=1.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[CH:12]=[C:13]3[CH2:20][NH:19][CH2:18][CH2:17][N:14]3[C:15]=2[N:16]=1 |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC1=CC=C2C=C(N(C2=N1)CC#N)C(=O)OCC
Step Three
Name
sodium sulfate decahydrate
Quantity
2.8 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under refux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography [SiO2; ethyl acetate-methanol (9:1)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC=2C=C3N(C2N1)CCNC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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